molecular formula C21H16ClN3O3S2 B2604615 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)acetamide CAS No. 690245-92-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)acetamide

Cat. No.: B2604615
CAS No.: 690245-92-2
M. Wt: 457.95
InChI Key: VVUUNMTTWXUFIN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the sulfonamide intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent, with studies indicating its effectiveness against various bacterial strains and cancer cell lines.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as bacterial cell wall synthesis and cancer cell proliferation.

    Pathways Involved: It can inhibit key pathways like the NF-κB pathway in inflammation and the PI3K/Akt pathway in cancer, leading to reduced inflammation and cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: This compound has a similar benzothiazole core but differs in the attached functional groups.

    3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Another benzothiazole derivative with a quinazolinone moiety.

    2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: A benzothiazole derivative used as a fluorescent dye substrate.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)acetamide is unique due to its specific combination of benzothiazole, phenyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c22-15-6-4-8-17(12-15)30(27,28)23-13-20(26)24-16-7-3-5-14(11-16)21-25-18-9-1-2-10-19(18)29-21/h1-12,23H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUUNMTTWXUFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CNS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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